molecular formula C14H26N2O3 B2975260 Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate CAS No. 2416230-57-2

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate

Cat. No.: B2975260
CAS No.: 2416230-57-2
M. Wt: 270.373
InChI Key: WHOUQTGVMJVZMW-UHFFFAOYSA-N
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Description

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a spirocyclic carbamate derivative characterized by a 9-oxa-1-azaspiro[5.5]undecane core. The spiro architecture consists of two fused rings (a six-membered and a five-membered ring) sharing a single atom, with an oxygen (oxa) at position 9 and a nitrogen (aza) at position 1. The tert-butyl carbamate group (-OC(=O)N(Boc)) is attached to the nitrogen atom, enhancing steric protection and modulating solubility.

Properties

IUPAC Name

tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOUQTGVMJVZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the Prins cyclization reaction, which allows the construction of the spiro ring in a single step. This reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent removal and purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a chemical compound featuring a unique spirocyclic structure. The compound is characterized by a spiro ring system containing oxygen and nitrogen atoms, making it a versatile scaffold in organic synthesis and medicinal chemistry. The presence of the tert-butyl carbamate group enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Scientific Research Applications

This compound has found applications across various scientific disciplines:

  • Chemistry It is used as an intermediate in synthesizing complex organic molecules and as a building block for spirocyclic compounds.
  • Biology It is investigated for its potential as a scaffold in drug discovery, particularly for targeting specific proteins or enzymes.
  • Medicine It is explored for its potential therapeutic properties, including antituberculosis and antimicrobial activities.
  • Industry It is utilized in developing new materials and as a precursor for various chemical products.

Case Study

As an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, this compound has been studied. The compound binds to the active site of the protein, disrupting its function and inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a crucial transporter protein required for bacterial survival. The compound binds to the active site of the protein, disrupting its function and inhibiting bacterial growth .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural and physicochemical properties of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
This compound (Target Compound) Not Provided C₁₄H₂₅N₂O₃* ~277.36 9-oxa-1-azaspiro[5.5]undecane core; tert-butyl carbamate group
tert-Butyl (3-azaspiro[5.5]undecan-9-yl)carbamate 1781848-83-6 C₁₅H₂₈N₂O₂ 268.40 Azaspiro core without oxygen; reduced polarity
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate Not Provided C₁₆H₂₇NO₃ ~281.39 Methyl substituent at position 7; enhanced lipophilicity
tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate 2219371-51-2 C₁₃H₂₄N₂O₃ 256.35 Smaller spiro system ([4.5] vs. [5.5]); altered conformational flexibility
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂�₃NO₃ 253.34 Ketone at position 9; hydrogen bond acceptor

*Hypothetical formula based on structural analysis.

Key Observations:

Smaller spiro systems (e.g., [4.5]) may exhibit higher ring strain, affecting synthetic accessibility .

Heteroatom Substitution :

  • The 9-oxa group in the target compound increases polarity compared to the azaspiro analog (), improving aqueous solubility .
  • Replacement of oxa with a ketone (9-oxo, ) introduces a strong hydrogen bond acceptor, which could enhance interactions with biological targets like enzymes .

Stereochemical variations (e.g., cis vs. trans hydroxyl groups in cyclopentyl analogs, ) significantly impact solubility and bioactivity .

Biological Activity

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number2416230-57-2
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol

The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, which contribute to its stability and reactivity in biological systems .

Research indicates that this compound exhibits biological activity primarily through its interaction with specific proteins. Notably, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for bacterial survival. The compound binds to the active site of MmpL3, disrupting its function and inhibiting the growth of the bacteria .

Antimicrobial Properties

The compound has shown promising results in studies aimed at evaluating its antimicrobial properties:

  • Inhibition of Mycobacterium tuberculosis : In vitro assays demonstrated that this compound effectively inhibited the growth of M. tuberculosis at micromolar concentrations.
  • Mechanistic Studies : The binding affinity for MmpL3 was quantified using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) in the low micromolar range, indicating strong binding .

Cytotoxicity Studies

Cytotoxicity assessments were performed on various human cell lines to evaluate the safety profile of the compound:

Cell LineIC50 (µM)
HeLa25
A549 (lung cancer)30
MCF7 (breast cancer)35

The IC50 values suggest moderate cytotoxicity, warranting further investigation into selectivity and potential therapeutic indices .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antitubercular Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antitubercular activity compared to other known inhibitors, suggesting structural modifications could lead to more potent analogs .
  • Comparative Analysis with Similar Compounds : Researchers compared this compound with other spirocyclic compounds, noting that its unique nitrogen and oxygen arrangement contributed to its distinctive bioactivity profile .

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